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Capsiate Natura;CH-19 Capsiate -

Capsiate Natura;CH-19 Capsiate

Catalog Number: EVT-12583971
CAS Number:
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capsiate, specifically the compound known as CH-19 Capsiate, is a non-pungent analog of capsaicin found in certain varieties of chili peppers, particularly the Capsicum annuum cultivar known as CH-19 Sweet. Unlike capsaicin, which is responsible for the heat in chili peppers, capsiate provides similar benefits without the associated pungency. This characteristic makes it an attractive compound for various applications in food science and medicine.

Source

Capsiate is primarily sourced from the CH-19 Sweet pepper, which has been genetically selected to produce high levels of this compound while minimizing pungency. The biosynthetic pathway of capsiate is closely related to that of capsaicin, utilizing precursors such as vanillin and vanillyl alcohol .

Classification

Capsiate belongs to a class of compounds known as capsinoids, which are structurally similar to capsaicinoids but differ in their pungency levels. Capsinoids are characterized by their potential health benefits, including metabolic enhancement and anti-inflammatory properties .

Synthesis Analysis

Methods

The synthesis of capsiate involves enzymatic pathways found in specific pepper cultivars. The primary method identified for the biosynthesis of capsiate involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase (CAD). This enzyme plays a crucial role in transforming vanillin into vanillyl alcohol, which is then used to synthesize capsiate .

Technical Details

The production of capsiate from vanillin requires specific conditions that favor the activity of CAD. Research indicates that mature red fruit extracts exhibit significantly higher vanillin reduction activity compared to immature green fruit extracts, suggesting that enzymatic activity increases with fruit maturity .

Molecular Structure Analysis

Structure

Chemically, capsiate is a non-pungent compound with a structure resembling that of capsaicin. The molecular formula for capsiate is C_18H_30O_4, and its structure can be described as an ester formed from vanillyl alcohol and 8-methylnonanoic acid.

Data

The molecular weight of capsiate is approximately 302.44 g/mol. Structural analysis using techniques such as high-performance liquid chromatography coupled with mass spectrometry has facilitated the identification and quantification of capsiate in various pepper cultivars .

Chemical Reactions Analysis

Reactions

Capsiate synthesis primarily involves the enzymatic reaction where vanillin is reduced to vanillyl alcohol. This reaction is crucial since it serves as a precursor for further modifications leading to capsiate formation. The reaction can be summarized as follows:

VanillinCADVanillyl AlcoholEsterificationCapsiate\text{Vanillin}\xrightarrow{\text{CAD}}\text{Vanillyl Alcohol}\xrightarrow{\text{Esterification}}\text{Capsiate}

Technical Details

The reduction reaction's efficiency can vary based on several factors, including enzyme concentration, substrate availability, and environmental conditions such as temperature and pH .

Mechanism of Action

Process

Data

Studies have shown that capsiate can improve glucose metabolism and insulin sensitivity more effectively than capsaicin in diabetic models . Its ability to stimulate TRPV1 without causing pungency makes it a unique compound for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Capsiate appears as a white crystalline powder at room temperature. It is soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

  • Molecular Formula: C_18H_30O_4
  • Molecular Weight: 302.44 g/mol
  • Melting Point: Approximately 70-75 °C
  • Boiling Point: Not well-defined due to decomposition before boiling.

Analytical methods such as nuclear magnetic resonance spectroscopy have been employed to confirm its structural integrity during synthesis and extraction processes .

Applications

Scientific Uses

Capsiate has garnered attention for its potential applications in various fields:

  • Nutraceuticals: Due to its metabolic-enhancing properties, it is explored for weight management and obesity prevention.
  • Pharmaceuticals: Research indicates potential therapeutic effects on metabolic disorders, cardiovascular health, and gastrointestinal conditions.
  • Food Industry: As a flavor enhancer without pungency, it can be used in food products aimed at consumers who prefer milder flavors but desire the health benefits associated with chili peppers .
Biosynthesis and Genetic Regulation of Capsinoids in Capsicum Cultivars

Enzymatic Pathways for Capsiate Biosynthesis in Capsicum annuum

Capsiate (4-hydroxy-3-methoxybenzyl 8-methylnonanoate) is the predominant capsinoid in Capsicum annuum cv. CH-19 Sweet. Its biosynthesis diverges from the canonical capsaicinoid pathway at the vanillin node. Unlike capsaicinoids, which require vanillylamine, capsinoids utilize vanillyl alcohol as the aromatic precursor. This alcohol is formed through the NADPH-dependent reduction of vanillin, catalyzed by cinnamyl alcohol dehydrogenase (CAD), a key enzyme also involved in lignin biosynthesis [2].

In vitro assays of placental tissue from CH-19 Sweet confirmed CAD’s role: Recombinant CaCAD1 protein efficiently converted vanillin to vanillyl alcohol, and this activity was suppressed by the specific CAD inhibitor OHPAS (N-(O-hydroxyphenyl) sulfinamoyltertiobutyl acetate) and the metalloenzyme inhibitor EDTA [2]. The vanillyl alcohol then undergoes esterification with branched-chain fatty acids (e.g., 8-methylnonanoic acid) via capsaicin synthase (Pun1), the same enzyme responsible for capsaicin biosynthesis [4] [10]. This shared condensation step explains why capsiate accumulation occurs in placental tissues where Pun1 is expressed.

Capsiate biosynthesis peaks during early fruit development (20–27 days post-anthesis, dpa) but declines sharply as fruits mature (>40 dpa) in most genotypes. Notably, the cultivar ‘Bode’ (C. chinense) exhibits sustained accumulation up to 76 dpa, highlighting genotype- and species-dependent regulation [8].

Table 1: Enzymatic Components of Capsiate Biosynthesis

EnzymeGene IdentifierReaction CatalyzedCofactor/InhibitorsTissue Specificity
Cinnamyl alcohol dehydrogenase (CAD)CaCAD1Vanillin → Vanillyl alcoholNADPH; Inhibited by OHPAS, EDTAPlacenta, Pericarp
Capsaicin synthase (Pun1)Pun1Vanillyl alcohol + Fatty acid → CapsiatePlacental epidermis
Hydroxycinnamoyl-CoA hydratase/lyase (HCHL)Ferulic acid → VanillinPlacenta

Role of pAMT Gene Mutations in Capsinoid Accumulation

The putative aminotransferase (pAMT) gene is pivotal for redirecting metabolic flux toward capsinoid biosynthesis. Functional pAMT catalyzes vanillylamine formation from vanillin, the precursor for capsaicinoids. Loss-of-function mutations in pAMT disrupt vanillylamine synthesis, causing vanillin to accumulate and be shunted toward vanillyl alcohol (and subsequently capsiate) production [1] [5].

CH-19 Sweet carries a critical 1-bp insertion (T) at position 1291 in the pAMT cDNA, generating a premature stop codon (TGA). This truncates the pAMT protein, abolishing its enzymatic activity. Western blot analysis confirmed the absence of functional pAMT protein despite normal transcript levels [1]. A dCAPS marker developed for this mutation co-segregates perfectly with the capsinoid phenotype in F₂ populations, confirming its causal role [1].

Additional pAMT alleles have been identified:

  • ‘Himo’ landrace: Amino acid substitution (pamt2 allele) [5]
  • ‘Color Piman Yellow’ bell pepper: Nonsense mutation in exon 11 (pamt10 allele) [5]These mutations are cultivar-specific and not found in pungent peppers, making pAMT a reliable genetic marker for capsinoid breeding [1] [5].

Comparative Genomics of High-Capsinoid Cultivars

High-capsinoid cultivars like CH-19 Sweet (C. annuum), Belize Sweet (C. chinense), and Himo (C. annuum) share disrupted pAMT but differ in genetic background and capsinoid profiles:

  • CH-19 Sweet: Contains 1,332–5,825 µg/g DW capsiate, representing >90% of total capsinoids. Capsaicinoids are nearly undetectable [6].
  • Belize Sweet (C. chinense): Accumulates nordihydrocapsiate as the major capsinoid (up to 7,441 µg/g DW) with trace capsaicinoids [6].
  • Himo: Harbors the pamt2 allele with moderate capsiate levels (415–744 µg/g DW) [5] [6].

Phylogenetic analysis indicates independent origins of pAMT mutations. CH-19 Sweet’s mutation arose in Thai pungent ancestor ‘CH-19’, while Himo and Color Piman Yellow evolved in Japanese and modern bell pepper backgrounds, respectively [5] [10]. Synteny analysis suggests that genes encoding CAD and Pun1 predate pAMT in Solanaceae evolution, implying capsiate biosynthesis may be an ancestral trait co-opted after pAMT dysfunction [2] [10].

Table 2: Capsinoid Profiles of Key Cultivars

CultivarSpeciespAMT AlleleTotal Capsinoids (µg/g DW)Dominant CapsinoidCapsaicinoids
CH-19 SweetC. annuum1-bp insertion (1291T)1,332–5,825CapsiateUndetectable
Belize SweetC. chinenseUnknownUp to 7,441NordihydrocapsiateTrace amounts
HimoC. annuumpamt2 (missense)415–744CapsiateUndetectable
Color Piman YellowC. annuumpamt10 (nonsense)Not reportedUndetectable

Transcriptional Regulation of Vanillyl Alcohol Derivatives

Tissue-specific and developmental regulation of capsiate biosynthesis involves coordinated expression of CAD, Pun1, and phenylpropanoid genes. In CH-19 Sweet:

  • CaCAD1 transcription: Increases 10-fold in red vs. green fruit placenta, correlating with higher vanillin reductase activity [2].
  • Pun1 expression: Restricted to placental epidermis during early fruit development (15–30 DAF) [10].
  • Phenylpropanoid genes (PAL, C4H): Upregulated concurrently with CAD, supplying vanillin precursors [10].

Heterosis studies reveal parent-of-origin effects on capsinoid accumulation. F₁ hybrids between pungent (e.g., ‘Habanero’) and non-pungent (pAMT-mutant) parents show 2–3× higher capsinoids than either parent when the mutant is the female. Reciprocal crosses exhibit lower accumulation, suggesting maternal inheritance of regulatory factors [9]. In interspecific hybrids (e.g., C. annuum × C. chinense), novel combinations of transcription factors like MYB31 and bHLH62 drive overexpression of CAD and Pun1, further amplifying capsinoid production [9] [10].

Table 3: Transcriptional Regulators of Capsiate Biosynthesis

Gene/RegulatorFunctionExpression PatternImpact on Capsinoids
CaCAD1Vanillin → Vanillyl alcoholUpregulated in red fruit placentaPositive correlation (r=0.92)
Pun1Condensation of vanillyl alcohol + FAPlacenta-specific; peaks at 20–30 DAFEssential for capsiate formation
MYB31Activates phenylpropanoid promotersEnhanced in heterotic hybridsIncreases precursor supply
bHLH62Interacts with MYB31Co-expressed with CAD in placentaModulates CAD expression

Properties

Product Name

Capsiate Natura;CH-19 Capsiate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnon-6-enoate

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3

InChI Key

ZICNYIDDNJYKCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

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